molecular formula C10H10O4 B096469 5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one CAS No. 17811-38-0

5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one

Cat. No. B096469
CAS RN: 17811-38-0
M. Wt: 194.18 g/mol
InChI Key: SEBRJTCSPHILIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one, also known as 6-Methyl-7-methoxy-4-oxo-4H-benzo[f]chromene-3-carboxylic acid, is a naturally occurring compound found in various plants. It is commonly referred to as esculetin and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been increasing interest in the synthesis and application of esculetin in scientific research.

Scientific Research Applications

Synthesis and Pharmacological Applications

5-Hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one and its derivatives have been extensively studied for their synthesis and potential pharmacological applications. Luo et al. (2005) explored its use as a starting material for synthesizing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds demonstrated significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the treatment of neurodegenerative diseases like Alzheimer's (Luo et al., 2005).

Antimicrobial and Antitumor Activity

Research conducted by Xia et al. (2011) and Li et al. (2005) highlights the antimicrobial and antitumor properties of compounds derived from this compound. These studies present the potential of these compounds in combating various bacterial strains and demonstrating cytotoxicity against cancer cell lines, indicating their relevance in developing new anticancer and antibacterial agents (Xia et al., 2011); (Li et al., 2005).

Anti-TMV Activity

Du et al. (2017) identified the potential of arylbenzofurans derived from this compound in anti-TMV (tobacco mosaic virus) activity. Their findings suggest these compounds could be useful in developing plant protection agents against viral infections (Du et al., 2017).

Antioxidant Properties

Rong-hua Liu et al. (2019) investigated a new benzofuran compound derived from this compound, demonstrating moderate antioxidant effects. This research underscores the potential of these compounds in oxidative stress-related therapies (Rong-hua Liu et al., 2019).

Chemical Synthesis and Structural Analysis

Significant work has been done in the chemical synthesis and structural analysis of various derivatives of this compound. Studies by Sakamoto et al. (2000) and Halim et al. (2022) exemplify the diverse chemical synthesis pathways and the analysis of molecular structures and properties, contributing to a deeper understanding of these compounds (Sakamoto et al., 2000); (Halim et al., 2022).

properties

CAS RN

17811-38-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-hydroxy-7-methoxy-6-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O4/c1-5-7(11)3-6-4-14-10(12)8(6)9(5)13-2/h3,11H,4H2,1-2H3

InChI Key

SEBRJTCSPHILIQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C2COC(=O)C2=C1OC)O

Canonical SMILES

CC1=C(C=C2COC(=O)C2=C1OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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